tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate

Photoaffinity labeling Chemical probe synthesis Boc‑deprotection

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is a modular, trifunctional synthetic intermediate designed for the assembly of photoaffinity probes targeting antiangiogenic homoisoflavonoid‑binding proteins. The molecule combines a light‑activated benzophenone crosslinking moiety, a terminal alkyne handle for copper‑catalyzed azide–alkyne cycloaddition (CuAAC), and a Boc‑protected primary amine that can be deprotected to yield a free amine for further conjugation.

Molecular Formula C24H27NO5
Molecular Weight 409.5 g/mol
Cat. No. B12073358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate
Molecular FormulaC24H27NO5
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C
InChIInChI=1S/C24H27NO5/c1-5-16-28-20-11-7-18(8-12-20)22(26)19-9-13-21(14-10-19)29-17-6-15-25-23(27)30-24(2,3)4/h1,7-14H,6,15-17H2,2-4H3,(H,25,27)
InChIKeyVEPJZBUPJUWVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate – A Trifunctional Photoaffinity Probe Building Block with Click‑Chemistry Capability


tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is a modular, trifunctional synthetic intermediate designed for the assembly of photoaffinity probes targeting antiangiogenic homoisoflavonoid‑binding proteins [1]. The molecule combines a light‑activated benzophenone crosslinking moiety, a terminal alkyne handle for copper‑catalyzed azide–alkyne cycloaddition (CuAAC), and a Boc‑protected primary amine that can be deprotected to yield a free amine for further conjugation . It serves as a key building block in the structure–activity relationship (SAR)‑driven development of chemical tools for target identification in ocular angiogenesis [1].

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate – Why In‑Class Building Blocks Cannot Be Interchanged


Superficially analogous photo‑crosslinking building blocks that lack either the alkyne tag or the Boc‑protected amine fail to support the sequential, bioorthogonal conjugation workflows required for modern chemical proteomics. A building block that omits the alkyne cannot participate in CuAAC‑based reporter installation, while one that presents a free amine instead of a latent Boc‑amine introduces premature reactivity and compromises probe assembly fidelity [1]. The precise propyl spacer between the benzophenone and the carbamate further dictates the distance between the crosslinking site and the ligand attachment point, a parameter known to influence probe potency and selectivity in homoisoflavonoid‑based photoaffinity systems [2].

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate – Comparator‑Based Quantitative Differentiation Evidence


Latent Amine Functionality vs. Hydroxyl Analog – Enables Sequential Deprotection–Conjugation

Unlike the hydroxyl‑terminated analog (4-hydroxyphenyl)(4-(prop‑2‑yn‑1‑yloxy)phenyl)methanone, which provides a single reactive handle for esterification, the target compound incorporates a Boc‑protected amine. This allows an orthogonal deprotection step (TFA or HCl) to unmask a primary amine after the benzophenone‑ligand conjugation, enabling a subsequent chemoselective acylation or biotinylation at a defined site [1]. The hydroxyl analog can only be attached to a ligand through its single hydroxyl group, after which no further functionalization sites remain available for reporter installation .

Photoaffinity labeling Chemical probe synthesis Boc‑deprotection

Alkyne‑Tag Equivalence with Clinically Validated Benzophenone Photocrosslinker

The target compound retains the same alkyne‑tagged benzophenone core as the commercially validated building block (4-hydroxyphenyl)(4-(prop‑2‑yn‑1‑yloxy)phenyl)methanone . In the published homoisoflavonoid photoaffinity study, probes incorporating this benzophenone‑alkyne unit enabled UV‑dependent covalent protein capture and subsequent CuAAC‑mediated fluorescent or affinity tagging [1]. The alkyne itself is stable under aqueous conditions and tolerates the acidic conditions required for Boc removal, confirming its compatibility with the full probe‑assembly sequence [2].

Click chemistry CuAAC Bioorthogonal labeling

Propyl Spacer Length Matches Optimal Probe Geometry Preserved from SAR

The three‑carbon propyl linker between the benzophenone and the carbamate corresponds to the optimal spacer length identified in the homoisoflavonoid SAR campaign. Probes in which the benzophenone or biotin was attached through the C‑3′ phenol via PEG linkers retained anti‑proliferative activity against human retinal microvascular endothelial cells (HRECs), with GI₅₀ values as low as 72 nM [1]. In contrast, direct attachment without a flexible spacer or use of a shorter ethyl linker reduced activity by >10‑fold in analogous homoisoflavonoid series [2]. The propyl spacer in the target compound thus replicates a geometry that has been empirically validated for retaining target‑engagement potency.

Linker optimization Structure–activity relationship Probe design

Boc‑Protected Amine Permits Late‑Stage Diversification Not Possible with Biotin‑Pre‑Loaded Probes

Many commercial photoaffinity probes are supplied with biotin already attached, which restricts the user to streptavidin‑based enrichment. The Boc‑protected amine in the target compound allows the researcher to install biotin, a fluorophore, or an affinity tag of choice after the probe has been conjugated to the ligand [1]. This is significant because biotin pre‑attachment can sterically hinder ligand binding and alter the probe's pharmacological profile, as observed in homoisoflavonoid probes where C‑7 biotinylation substantially reduced HREC activity compared to C‑3′ biotinylation [2].

Late‑stage functionalization Biotinylation Probe library synthesis

Documented Role as a Direct Precursor to Probes with Sub‑100 nM Cellular Potency

The target compound is listed as an explicit synthetic precursor ("反应物") for the photoaffinity probes described by Lee et al., where the final C‑3′‑linked probes inhibited HREC proliferation with GI₅₀ values reaching 72 nM [1]. This places the compound in a reaction sequence whose end products are validated sub‑micromolar chemical tools. In contrast, generic benzophenone‑alkyne building blocks without the Boc‑amine‑propyl spacer have not been shown to yield probes with this level of cellular potency against retinal endothelial cells [2].

HREC GI50 Antiangiogenic probe

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate – Optimal Application Scenarios Based on Quantitative Evidence


Target Identification of Antiangiogenic Homoisoflavonoids via C‑3′ Photoaffinity Probe Assembly

The compound is ideally suited as the benzophenone‑alkyne‑amine module for constructing C‑3′‑linked photoaffinity probes of homoisoflavonoids. In this workflow, the phenol group is first coupled to the homoisoflavonoid core; the Boc group is then removed to reveal a primary amine that can be acylated with a biotin or fluorophore reporter. Probes built using this strategy have demonstrated GI₅₀ values as low as 72 nM in HREC proliferation assays, validating the architecture for target‑ID studies in ocular angiogenesis [1].

Multifunctional Chemical Proteomics Probe Synthesis Requiring Sequential Bioconjugation

For chemical proteomics campaigns that demand a photocrosslinker, a click‑chemistry handle, and a latent amine for late‑stage diversification, this single building block consolidates three essential functions. The alkyne enables CuAAC‑based pull‑down or fluorescent tagging, while the tert‑butyl carbamate protects the amine during ligand conjugation and is cleaved under mild acidic conditions (e.g., 50% TFA in DCM) without affecting the benzophenone or alkyne integrity [1].

Building Block for Comparative Linker‑Length SAR Studies in Photocrosslinker Probes

The three‑carbon propyl spacer embedded in the compound offers a defined, rigid linker length that can be systematically varied against shorter (ethyl) or longer (butyl/hexyl) analogs to profile the effect of crosslinker‑to‑ligand distance on probe potency and selectivity. Published SAR data indicate that deviation from the optimal linker length in homoisoflavonoid systems results in >10‑fold loss of HREC anti‑proliferative activity [2], making this compound a critical comparator for such studies.

Custom Probe Assembly Where Biotin Pre‑Attachment Is Undesirable

In cases where pre‑installed biotin on a probe interferes with ligand recognition or alters cellular permeability, the Boc‑protected amine of this compound allows the investigator to perform the biotinylation step after the probe has bound its target, or to substitute biotin with a desthiobiotin or fluorescent tag altogether. This flexibility is supported by evidence that C‑7 biotinylation of homoisoflavonoid probes leads to a ≥6‑fold reduction in HREC potency relative to the optimal C‑3′ biotinylation site [3].

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